molecular formula Bi2Mo2O9-12 B8704337 Dibismuth molybdenum hexaoxide CAS No. 13595-85-2

Dibismuth molybdenum hexaoxide

Cat. No. B8704337
Key on ui cas rn: 13595-85-2
M. Wt: 753.9 g/mol
InChI Key: DKUYEPUUXLQPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04148757

Procedure details

14.55 g Bi(NO3)3.5H2O was dissolved in 100 ml. of a 10 percent HNO3 aqueous solution. 7.95 g of (NH4)Mo7O24.4H2O was dissolved in 100 ml. H2O with heating. The bismuth nitrate solution was then slowly added to the ammonium heptamolybdate solution with constant stirring. The pH was then adjusted to 2.5 to 3 by the addition of NH4OH. The mixture was stirred for about one hour, thereby yielding a bismuth molybdate slurry.
[Compound]
Name
Bi(NO3)3.5H2O
Quantity
14.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)Mo7O24.4H2O
Quantity
7.95 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ammonium heptamolybdate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=[O:2].[N+]([O-])([O-])=[O:6].[Bi+3:9].[N+]([O-])([O-])=[O:11].[N+]([O-])([O-])=[O:15].N.N.N.N.N.N.[OH2:24].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo:48].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[NH4+].[OH-]>O>[O-2:2].[O-2:6].[O-2:11].[O-2:15].[O-2:24].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[Mo:48].[Mo:48].[Bi+3:9].[Bi+3:9] |f:1.2.3.4,5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36.37.38.39.40.41,42.43,45.46.47.48.49.50.51.52.53.54.55.56.57|

Inputs

Step One
Name
Bi(NO3)3.5H2O
Quantity
14.55 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
(NH4)Mo7O24.4H2O
Quantity
7.95 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Bi+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
ammonium heptamolybdate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for about one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Bi+3].[Bi+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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